4-(1-benzyl-1H-pyrazol-4-yl)piperidine
Description
Properties
IUPAC Name |
4-(1-benzylpyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-4-13(5-3-1)11-18-12-15(10-17-18)14-6-8-16-9-7-14/h1-5,10,12,14,16H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMQZEXPFNFOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1-benzyl-1H-pyrazol-4-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. As a derivative of piperidine and pyrazole, it exhibits potential therapeutic effects across various biological systems. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a pyrazole moiety. The structural formula can be represented as follows:
This structure contributes to its unique chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
- Antimicrobial Activity : This compound has shown effectiveness against various bacterial and fungal strains.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly through mechanisms involving autophagy modulation.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in different models.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacteria and fungi. |
| Anticancer | Inhibits cancer cell proliferation; modulates autophagy. |
| Anti-inflammatory | Reduces inflammation in experimental models. |
Anticancer Activity
A study focused on the antiproliferative effects of this compound on various cancer cell lines. It was found to significantly reduce cell viability in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells at submicromolar concentrations. The mechanism was linked to the inhibition of mTORC1 activity, which is crucial for cell growth and metabolism.
Autophagy Modulation
Research highlighted that this compound increases basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions. This dual action suggests a potential therapeutic avenue for targeting cancer cells that rely on autophagy for survival under metabolic stress .
Mechanistic Insights
The interaction studies involving this compound have employed molecular docking techniques to elucidate its binding affinity to specific biological targets. These studies are essential for understanding the compound's therapeutic potential and safety profile.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Benzylpiperidine | Piperidine ring with a benzyl group | Used in synthesizing various pharmaceuticals |
| 4-(2-benzothiazol-2-yl)piperidine | Piperidine ring with a benzothiazole substituent | Exhibits antimicrobial properties |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Pyrazole derivative with benzamide | Potent anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The table below compares key structural and synthetic features of 4-(1-benzyl-1H-pyrazol-4-yl)piperidine with related compounds:
Key Observations
Substituent Effects: Benzyl vs. Phenyl/Ethyl: The benzyl group in the target compound may enhance π-π stacking compared to phenyl (Compound 6) or ethyl (), but could reduce metabolic stability due to increased steric bulk .
Synthetic Accessibility: Compound 6 is synthesized via a one-pot reflux of enaminone and phenylhydrazine, suggesting that similar methods might apply to the target compound with modified hydrazine derivatives .
Substituents on the piperidine nitrogen (e.g., methyl, ethyl) in EP 2023 derivatives modulate receptor affinity and selectivity, suggesting that the benzyl group in the target compound may confer unique binding interactions .
Preparation Methods
Preparation of N-Benzyl-4-piperidone
A recent industrially viable preparation method involves a one-pot process starting from benzylamine and acrylic ester in an alcohol solvent. The process includes:
- Dropwise addition of acrylic ester to benzylamine in alcohol solvent with stirring.
- Heating at 50-60 °C for 9-24 hours for the Michael addition and subsequent condensation.
- Distillation to recover excess acrylic ester and solvent.
- Addition of an organic solvent and organic alkali (such as sodium methoxide, sodium ethoxide, or potassium tert-butoxide) for condensation reaction at 50-85 °C for 9-16 hours.
- Neutralization with acid and catalyst addition at 60-85 °C.
- pH adjustment to 8-9 with inorganic base, phase separation, and distillation under reduced pressure to isolate N-benzyl-4-piperidone.
This method yields high purity and good quality product with simplified production steps suitable for industrial scale.
Preparation of 1-Benzyl-4-piperidinealdehyde
1-Benzyl-4-piperidinealdehyde is often prepared via partial reduction of 1-benzyl-4-piperidine carboxylic acid esters. Two main approaches include:
- Reduction of esters to carbinols followed by Swern oxidation to aldehydes. However, Swern oxidation requires ultralow temperatures and generates malodorous dimethyl sulfide, making it less industrially favorable.
- Partial reduction of esters directly to aldehydes using red aluminum complexes in ether solvents at 0 °C, followed by workup with sodium hydroxide and organic extraction. This method achieves high yields (up to 96.5%) and high purity (HPLC > 98%) without extreme conditions.
| Parameter | Method 1 (Swern Oxidation) | Method 2 (Partial Reduction) |
|---|---|---|
| Starting Material | 1-Benzyl-4-piperidine carbinol | 1-Benzyl-4-piperidine carboxylic ester |
| Reaction Conditions | Ultralow temperature (-78 °C) | 0 °C, red aluminum complex |
| Yield | Moderate | High (up to 96.5%) |
| Purity (HPLC) | Variable | High (>98%) |
| Industrial Suitability | Low (due to harsh conditions) | High (mild conditions, scalable) |
Synthesis of the Pyrazole Moiety
The pyrazole ring in 4-(1-benzyl-1H-pyrazol-4-yl)piperidine is typically constructed via regioselective condensation reactions.
- A common approach involves condensation of α-benzotriazolylenones with methyl or phenylhydrazines to form pyrazolines, which are then converted to pyrazoles under basic conditions.
- The benzotriazole group facilitates functionalization at the 4-position of the pyrazole ring, enabling access to tetrasubstituted pyrazoles, including 1-benzyl substituted derivatives.
Coupling of Piperidine and Pyrazole Units
The final step involves linking the 1-benzyl-pyrazolyl group to the piperidine ring at the 4-position.
- This can be achieved by N-alkylation of piperidin-4-one derivatives with benzyl bromide in the presence of potassium carbonate in dichloromethane, yielding N-benzylated piperidin-4-ones.
- Subsequent condensation with pyrazole intermediates through classical reactions such as the Pictet–Spengler reaction or other nucleophilic substitution methods yields the target compound.
Summary Table of Preparation Steps
Research Findings and Industrial Considerations
- The partial reduction method for aldehyde synthesis avoids harsh conditions and toxic byproducts, making it suitable for scale-up.
- The one-pot synthesis of N-benzyl-4-piperidone simplifies production and reduces costs.
- Functionalization strategies using benzotriazole intermediates allow precise substitution on the pyrazole ring, enhancing synthetic flexibility.
- Coupling reactions benefit from commercially available starting materials and straightforward purification steps such as flash chromatography.
- Overall, the combination of these methods provides a robust synthetic route to this compound with good yields and purity, suitable for pharmaceutical and research applications.
Q & A
Q. What are the established synthetic routes for 4-(1-benzyl-1H-pyrazol-4-yl)piperidine, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, 1-benzylpiperidine can be synthesized via nucleophilic substitution using benzyl chloride and piperidine under basic conditions (e.g., K₂CO₃ or NaH) . Subsequent functionalization at the 4-position of piperidine may involve hydrazine derivatives or coupling reactions with pyrazole moieties. Key parameters include:
- Temperature control : Reactions often proceed at 0–25°C to avoid side products.
- Catalysts : Palladium catalysts (e.g., Pd/C) are used for cross-coupling steps.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical for isolating the target compound .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.5–4.0 ppm (piperidine N-CH₂), and δ 2.5–3.0 ppm (pyrazole protons).
- ¹³C NMR : Signals near 140–150 ppm indicate sp² carbons in the pyrazole ring .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Used to resolve stereochemistry and confirm crystal packing, as demonstrated in related piperidine-pyrazole compounds .
Advanced Research Questions
Q. What computational strategies can optimize reaction conditions for synthesizing this compound derivatives?
Methodological Answer:
- Quantum mechanical calculations : Density Functional Theory (DFT) predicts transition states and reaction energetics for coupling steps (e.g., Suzuki-Miyaura coupling).
- Machine learning (ML) : Trained on reaction databases, ML models predict optimal solvents, temperatures, and catalysts. For example, ICReDD integrates computational and experimental data to narrow reaction parameters .
- Kinetic modeling : Simulates competing pathways (e.g., over-alkylation vs. desired substitution) to maximize yield .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
- Steric effects : Bulkier substituents on the benzyl group reduce accessibility to enzymatic active sites. Molecular docking studies (e.g., AutoDock Vina) quantify binding affinities.
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring enhance electrophilicity, altering nucleophilic attack rates. Hammett plots correlate substituent σ values with reaction rates .
- Case study : Replacing the benzyl group with a 4-fluorobenzyl group increases metabolic stability, as shown in analogs .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar piperidine-pyrazole analogs?
Methodological Answer:
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations.
- Crystallographic validation : X-ray structures resolve positional isomerism (e.g., 1H-pyrazole vs. 2H-pyrazole tautomers) .
- Dynamic NMR : Detects conformational exchange in piperidine rings at variable temperatures .
Experimental Design and Data Analysis
Q. How to design a robust protocol for scaling up this compound synthesis while minimizing impurities?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, stoichiometry). For example, a 2³ factorial design identifies interactions between benzyl chloride equivalents, reaction time, and solvent polarity .
- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy track reaction progress in real time .
- Impurity profiling : LC-MS identifies by-products (e.g., di-benzylated piperidine), guiding purification adjustments .
Q. What methodologies address low yields in the final coupling step of this compound synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
